molecular formula C16H10N2OS2 B3314093 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950258-82-9

3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No. B3314093
CAS RN: 950258-82-9
M. Wt: 310.4 g/mol
InChI Key: BSVZQWJEKOUDMS-UHFFFAOYSA-N
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Description

“3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is a complex organic compound. It belongs to the family of thiazolo[3,4-a]quinazolinones, which are known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were prepared in seven steps from commercially available substances . Another study described the synthesis of a new series of fused pyrimidines via Michael addition of a compound to polarized systems in the presence of nanosized ZnO .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include Michael addition, S-alkylation, cyclization, and hydrazinolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using spectroscopic methods and elemental analysis .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of “3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is not specified in the retrieved papers, similar compounds have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Future Directions

Thiazolo[5,4-d]pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs . Further investigation and development of these compounds could provide potential inhibitors for various diseases.

properties

IUPAC Name

3-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS2/c19-15-11-8-4-5-9-12(11)18-14(17-15)13(21-16(18)20)10-6-2-1-3-7-10/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZQWJEKOUDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Reactant of Route 4
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Reactant of Route 5
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Reactant of Route 6
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

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